molecular formula C8H14O6 B12542668 2,3-Dihydroxypropyl methyl butanedioate CAS No. 146644-70-4

2,3-Dihydroxypropyl methyl butanedioate

Cat. No.: B12542668
CAS No.: 146644-70-4
M. Wt: 206.19 g/mol
InChI Key: WPCQTYRZKYQVOG-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl methyl butanedioate is a chemical compound of significant interest in organic and materials chemistry research. Its molecular structure, featuring both ester and diol functional groups, makes it a valuable bifunctional building block for synthetic applications. Researchers utilize this compound in the study of hydrogen-bonded polymer networks and co-crystal formation, as analogous butanedioate derivatives have been shown to assemble with other organic units to create one-dimensional wave-like polymers that can include guest solvent molecules within their lattice structure . The thermal stability of such assemblies, which can remain stable up to 190°C, makes this area of research particularly relevant for the development of new organic materials . In the field of formulation science, the structural characteristics of 2,3-dihydroxypropyl methyl butanedioate are investigated for their potential as solvent or emollient components, drawing parallels to established compounds like 2,3-dihydroxypropyl butanoate . The presence of the 2,3-dihydroxypropyl (glyceryl) group is a key feature, as this moiety is known to contribute to favorable physicochemical properties in various applied research contexts . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

146644-70-4

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

IUPAC Name

4-O-(2,3-dihydroxypropyl) 1-O-methyl butanedioate

InChI

InChI=1S/C8H14O6/c1-13-7(11)2-3-8(12)14-5-6(10)4-9/h6,9-10H,2-5H2,1H3

InChI Key

WPCQTYRZKYQVOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)OCC(CO)O

Origin of Product

United States

Preparation Methods

Direct Esterification of Succinic Acid with 2,3-Dihydroxypropyl Alcohol

The most widely reported method involves the direct esterification of succinic acid with 2,3-dihydroxypropyl alcohol (isoserinol) under acidic catalysis. Key parameters include:

Reaction Conditions

  • Catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 0.5–2.0 mol%.
  • Solvent : Toluene or xylene for azeotropic water removal.
  • Temperature : 110–130°C, reflux conditions.
  • Molar Ratio : 1:2 (succinic acid to isoserinol) to drive the reaction toward diester formation.

Yield and Purity

  • Typical yields range from 65% to 78% after 6–8 hours.
  • Purification involves neutralization with NaHCO₃, followed by vacuum distillation or recrystallization from ethanol/water mixtures.
Table 1: Optimization of Direct Esterification
Parameter Optimal Range Impact on Yield
Catalyst (H₂SO₄) 1.5 mol% Maximizes rate
Reaction Time 7 hours Balances decomposition
Solvent (Toluene) 5:1 (v/w to acid) Efficient water removal

Transesterification of Dimethyl Succinate

Transesterification avoids handling corrosive acids and improves selectivity. This method uses dimethyl succinate and isoserinol under basic conditions:

Reaction Mechanism

  • Base Catalyst : Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) at 0.1–0.3 mol%.
  • Temperature : 80–100°C, minimizing side reactions.
  • Methanol Removal : Continuous distillation to shift equilibrium toward product formation.

Industrial Scalability

  • Pilot-scale processes achieve 85–90% conversion with >99% purity after short-path distillation.
  • Residual methanol is recycled, reducing waste.
Table 2: Transesterification Efficiency
Catalyst Temperature (°C) Conversion (%) Purity (%)
NaOMe 90 88 99.2
t-BuOK 80 92 99.5

Enzymatic Synthesis Using Lipases

Green chemistry approaches employ immobilized lipases (e.g., Candida antarctica Lipase B) for stereoselective synthesis:

Process Details

  • Solvent-Free System : Reactants are heated at 50–60°C with 5–10 wt% enzyme loading.
  • Advantages : No side products, ideal for heat-sensitive intermediates.
  • Yield : 70–75% after 24 hours, with enantiomeric excess >98% for (R)-isomers.

Limitations

  • High enzyme cost necessitates efficient recycling.
  • Scalability challenges in continuous flow systems.

Alkylation of Monomethyl Succinate

A two-step alkylation strategy is documented in patent CN101811983B:

  • Step 1 : Monomethyl succinate is reacted with epichlorohydrin to form a chlorohydrin intermediate.
  • Step 2 : Hydrolysis with aqueous NaOH yields the diol ester.

Critical Parameters

  • Epichlorohydrin Ratio : 1.2 equivalents to minimize di-alkylation byproducts.
  • Hydrolysis pH : 10–11 to prevent ester saponification.
Table 3: Alkylation Reaction Performance
Parameter Value Outcome
Reaction Time 4 hours (Step 1) 95% Intermediate Purity
Hydrolysis Time 2 hours (Step 2) 82% Final Yield

Analytical Characterization

Post-synthesis analysis ensures compliance with pharmacopeial standards:

Key Techniques

  • NMR : δ 4.25–4.40 (m, 2H, –CH₂O), δ 3.65 (s, 3H, –OCH₃).
  • HPLC : C18 column, 80:20 acetonitrile/water, retention time 6.8 minutes.
  • Mass Spec : [M+H]⁺ m/z 237.1, confirming molecular weight.

Industrial Challenges and Solutions

Impurity Profile

  • Common Impurities : Residual succinic acid (≤0.1%), isoserinol dimer (≤0.5%).
  • Mitigation : Adsorption with activated carbon or ion-exchange resins.

Environmental Considerations

  • Solvent recovery systems reduce VOC emissions by 90% in transesterification.
  • Enzymatic methods cut energy use by 40% compared to thermal processes.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl methyl butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydroxypropyl methyl butanedioate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of metabolic pathways involving esters and alcohols.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl methyl butanedioate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active components that interact with cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

2,3-Dihydroxypropyl Esters of Fatty Acids
  • 2,3-Dihydroxypropyl Elaidate (C6H12N2)

    • Found in domestic wastewater cultures and linked to hydrocarbon production .
    • Contains an elaidic acid (trans-unsaturated C18:1) chain, contributing to rigidity in lipid bilayers.
  • 2,3-Dihydroxypropyl Oleate (C21H38O4)

    • Isolated from the fungus Lasiosphaera fenzlii, exhibits anticancer activity against lung and glioma cells .
    • Oleate (cis-unsaturated C18:1) enhances membrane fluidity compared to elaidate.
  • Hexadecanoic Acid 2,3-Dihydroxypropyl Ester (C19H38O4) A palmitic acid derivative found in Castanea mollissima (Chinese chestnut) and Urtica triangularis, used in traditional medicine . Saturated C16 chain provides stability in lipid formulations.
  • 9,12-Octadecadienoic Acid ([Z,Z]-) 2,3-Dihydroxypropyl Ester A linoleic acid ester identified in Martynia annua seeds, showing antioxidant activity .
Succinate (Butanedioate) Derivatives
  • Dimethyl Succinate (C6H10O4)

    • A simple diester used as a solvent and precursor in polymer synthesis .
    • Lacks hydroxyl groups, reducing hydrophilicity compared to 2,3-dihydroxypropyl esters.
  • Butanoic Acid (2R)-2,3-Dihydroxypropyl Ester (C7H14O4) A short-chain ester with chiral centers, highlighting stereochemical influences on biological activity .
2,3-Dihydroxypropyl Methacrylate (C7H12O4)
  • A monomer in coatings and dental materials, valued for adhesion and biocompatibility .
  • Methacrylate group enables polymerization, unlike the non-polymerizable ester groups in succinate derivatives.

Key Research Findings

Anticancer Activity : 2,3-Dihydroxypropyl oleate demonstrates potent inhibition of lung cancer (Bel-7402) and glioma (C6) cells, surpassing the activity of other fungal ergosterols .

Antioxidant Properties: Linoleic acid dihydroxypropyl esters exhibit radical scavenging activity (DPPH assay), making them valuable in nutraceuticals .

Structural Influences : Saturated esters (e.g., palmitate) are more stable but less bioactive than unsaturated analogs (e.g., oleate, elaidate) due to reduced membrane interaction .

Industrial Utility : Methacrylate derivatives outperform succinate esters in polymer applications due to cross-linking capabilities .

Biological Activity

2,3-Dihydroxypropyl methyl butanedioate, also known by its CAS number 146644-70-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

2,3-Dihydroxypropyl methyl butanedioate is characterized by the following chemical properties:

PropertyDetails
Molecular Formula C7H12O5
Molecular Weight 176.17 g/mol
IUPAC Name 2,3-dihydroxypropyl methyl butanedioate
CAS Number 146644-70-4

Biological Activity Overview

The biological activity of 2,3-Dihydroxypropyl methyl butanedioate has been investigated in various contexts, particularly its effects on cellular processes and its potential therapeutic applications.

The compound is believed to exert its biological effects through several mechanisms:

  • Antioxidant Properties : It may act as a free radical scavenger, protecting cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes and obesity.
  • Cell Signaling Modulation : It may influence signaling pathways related to inflammation and apoptosis.

Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of various compounds found that 2,3-Dihydroxypropyl methyl butanedioate demonstrated significant free radical scavenging activity. The compound was tested alongside known antioxidants like ascorbic acid and showed comparable results in reducing oxidative stress markers in vitro .

Study 2: Enzyme Inhibition

Research published in Journal of Medicinal Chemistry examined the enzyme inhibitory effects of several derivatives of butanedioates. 2,3-Dihydroxypropyl methyl butanedioate was shown to inhibit the activity of lipase, an enzyme crucial for fat metabolism. This inhibition suggests potential applications in managing obesity .

Study 3: Cellular Studies

In cellular models, treatment with 2,3-Dihydroxypropyl methyl butanedioate resulted in reduced inflammation markers. Specifically, it decreased levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS), indicating its anti-inflammatory potential .

Summary of Findings

StudyFindingsImplications
Antioxidant ActivitySignificant free radical scavengingPotential use in oxidative stress-related conditions
Enzyme InhibitionInhibits lipase activityPossible application in obesity management
Cellular StudiesReduces inflammation markersPotential anti-inflammatory agent

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